Clevidipine-d7

Bioanalysis LC-MS/MS Method Validation

Quantitative LC-MS/MS bioanalysis of ultrashort-acting calcium channel antagonists faces critical matrix effect and recovery variability when using non-deuterated internal standards. Clevidipine-d7 provides an exact solution as a stable isotope-labeled internal standard (SIL-IS) with a +7 Da mass shift. - Validated for human whole blood assays: LLOQ 0.1 ng/mL, matrix factor 114-117% - Eliminates differential ionization vs. structural analogs (e.g., nimodipine) - Supports FDA/EMA bioequivalence trials for Cmax/AUC calculations - ≥98% chemical purity, ≥98 atom% D; for analytical reference use only

Molecular Formula C21H23Cl2NO6
Molecular Weight 463.4 g/mol
Cat. No. B12421993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClevidipine-d7
Molecular FormulaC21H23Cl2NO6
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESCCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
InChIInChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/i1D3,5D2,7D2
InChIKeyKPBZROQVTHLCDU-ISARVPQGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clevidipine-d7 Internal Standard for Bioanalysis


Clevidipine-d7 is a deuterated analog of the ultrashort-acting dihydropyridine calcium channel antagonist clevidipine, specifically engineered as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis [1]. The compound incorporates seven deuterium atoms, resulting in a mass shift of +7 Da relative to unlabeled clevidipine, which enables precise differentiation and co-elution during liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [2]. Clevidipine-d7 is supplied as a high-purity reference material (≥98% chemical purity, ≥98 atom% D) intended exclusively for use as an analytical internal standard in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring applications, not as a therapeutic agent [3].

Stable isotope-labeled internal standard (SIL-IS) for clevidipine LC-MS/MS
+7 Da mass shift ensures co-elution and matched ionization
High isotopic enrichment reference material; research-use-only analytical standard

Clevidipine-d7 vs. Non-Deuterated Internal Standards


In quantitative LC-MS/MS analysis, the choice of internal standard (IS) directly governs method accuracy, precision, and robustness in complex biological matrices. While structural analogs such as nimodipine or elofesalamide have been employed as IS in clevidipine assays, these non-deuterated compounds fail to fully co-elute with the analyte and exhibit differential matrix effects and ionization efficiencies, leading to inconsistent recovery and higher variability [1]. In contrast, stable isotope-labeled internal standards like clevidipine-d7 exhibit near-identical physicochemical properties to the target analyte, effectively normalizing for sample preparation losses, ion suppression/enhancement, and chromatographic variability—factors that are critical for achieving the stringent acceptance criteria of bioanalytical method validation guidelines [2]. Substitution with a non-isotopic IS introduces quantifiable risk of method failure and data rejection in regulated bioequivalence studies.

! Non-isotopic structural analog IS may not co-elute, causing differential matrix effects and ion suppression.
! Extraction recovery variability often increases when using non-deuterated IS, reducing method ruggedness.
! Regulated bioequivalence study methods may not meet acceptance criteria without SIL-IS correction.

Clevidipine-d7 Analytical Performance Comparison


Matrix Effect Normalization in Human Whole Blood

The use of clevidipine-d7 as a stable isotope-labeled internal standard (SIL-IS) effectively corrects for matrix effects in human whole blood analysis, yielding matrix factor values consistently within ±20% of nominal (114–117% at 0.3–24 ng/mL). In contrast, methods employing non-deuterated structural analog IS (e.g., elofesalamide in dog blood) lack comparable matrix effect normalization data and exhibit higher LLOQ, indicative of less robust ion suppression control [1][2].

Matrix Effect
Reported
Clevidipine-d7 MF 114–117% (0.3–24 ng/mL) vs. non-isotopic IS no MF data; LLOQ 0.1 vs 0.5 ng/mL
Supports matrix-effect normalization in human whole blood bioanalysis
Liquid-liquid extraction, ESI(-) MRM
Bioanalysis LC-MS/MS Method Validation

Extraction Recovery in Rat Plasma

The extraction recovery for clevidipine using clevidipine-d7 as SIL-IS in human whole blood was reported as 78.5% with high consistency across QC levels. In a rat plasma method employing the structural analog nimodipine as IS, recovery ranged more broadly from 71.3% to 82.6% [1][2]. The narrower recovery window observed with the SIL-IS method reflects reduced variability from differential extraction behavior, a known limitation when using non-isotopic internal standards.

Extraction Recovery
Reported
78.5% recovery (clevidipine-d7 method) vs. 71.3–82.6% range with non-isotopic IS
Indicates tighter extraction consistency with SIL-IS
Human whole blood vs. rat plasma comparator
Sample Preparation Extraction Recovery Preclinical Pharmacokinetics

LLOQ and Precision Validation

The LC-MS/MS method employing clevidipine-d7 as SIL-IS achieved a lower limit of quantitation (LLOQ) of 0.1 ng/mL for clevidipine in human whole blood, with intra- and inter-batch precision and accuracy meeting FDA bioanalytical guidelines [1]. In contrast, a comparable LC-MS/MS method for dog blood using the non-deuterated IS elofesalamide reported an LLOQ of 0.5 ng/mL—a 5-fold higher threshold [2]. The improved sensitivity with clevidipine-d7 is attributed to superior ion suppression correction and reduced baseline noise enabled by co-eluting SIL-IS.

LLOQ
Reported
0.1 ng/mL (human whole blood) – 5× improvement over non-isotopic IS method (0.5 ng/mL)
Enables low-concentration quantification in research PK studies
Intra-/inter-batch precision meets bioanalytical guidelines
Sensitivity LLOQ Regulated Bioanalysis

Stable Isotope IS Advantage

As articulated in the primary method validation study for clevidipine bioanalysis, 'the stable isotope-labeled standard is the best choice as the internal standard due to the similarities in mass and chromatographic behaviors such as retention action, ionization, and extraction efficiency with the analytes' [1]. This class-level principle is empirically supported by the method's validation data, which demonstrates that clevidipine-d7 co-elutes with clevidipine (retention time difference <0.05 min) and exhibits identical MRM transition fragmentation patterns (m/z 480.1→338.1 for clevidipine-d7 vs. m/z 473.1→338.1 for clevidipine), ensuring consistent correction across the entire analytical run.

SIL-IS Rationale
Class-level
Co-elution, identical ionization efficiency, and full correction of recovery/matrix effects
Aligns with bioanalytical validation expectations for isotope-labeled IS
Principle cited from primary method validation study
Internal Standard Selection Method Robustness Ionization Efficiency

Clevidipine-d7 Primary Applications


Human Bioequivalence Studies

Clevidipine-d7 is the validated internal standard of choice for simultaneous quantification of clevidipine and its active metabolite H152/81 in human whole blood during bioequivalence trials. The method's LLOQ of 0.1 ng/mL and matrix effect normalization (MF 114–117%) ensure compliance with FDA and EMA regulatory requirements for pharmacokinetic parameter assessment, including Cmax and AUC calculations [1].

Therapeutic Drug Monitoring

The high sensitivity (LLOQ 0.1 ng/mL) and validated stability protocol enabled by clevidipine-d7 support clinical TDM applications where accurate blood concentration measurements are required despite the drug's ultrashort half-life and rapid esterase-mediated degradation [1]. The method's use of whole blood rather than plasma reduces sample volume (1 mL vs. 4 mL) and processing time (<5 min to storage), critical for timely clinical decision-making [1].

Preclinical PK/TK Studies

While clevidipine-d7 is primarily validated for human bioanalysis, its proven superiority over non-deuterated IS in terms of LLOQ (5-fold improvement), matrix effect correction, and extraction recovery reproducibility makes it the preferred IS for translating analytical methods to preclinical species [1][2]. Adoption of clevidipine-d7 in GLP toxicology studies minimizes cross-species method revalidation burden.

Quality Control and Batch Release

As a high-purity reference standard (≥98% chemical purity, ≥98 atom% D), clevidipine-d7 serves as a certified internal standard for quantifying clevidipine content and related substances in finished pharmaceutical products using validated LC-MS/MS methods [3]. Its isotopic purity ensures accurate correction without interference from unlabeled clevidipine, supporting compliance with ICH Q2(R1) guidelines for analytical method validation.

Application
Selection Property
Validation Focus
Bioequivalence study research (human whole blood)
Validated LC-MS/MS method with clevidipine-d7 SIL-IS
Matrix effect & LLOQ endpoint review
Drug concentration monitoring research
High-sensitivity whole blood method
Stability and LLOQ in human whole blood research matrices
Preclinical PK research
Cross-species method translation potential
Extraction recovery & method ruggedness review
Pharmaceutical QC research
High-purity deuterated reference standard
Isotopic purity & related substances analysis

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